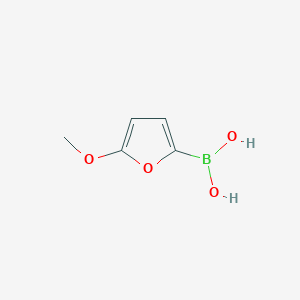

(5-Methoxyfuran-2-yl)boronic acid

Description

Properties

IUPAC Name |

(5-methoxyfuran-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO4/c1-9-5-3-2-4(10-5)6(7)8/h2-3,7-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJRKJNZUZNMDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 5 Methoxyfuran 2 Yl Boronic Acid

Cross-Coupling Reactions

(5-Methoxyfuran-2-yl)boronic acid is a valuable reagent in organic synthesis, primarily utilized in transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its reactivity is influenced by the electron-rich nature of the furan (B31954) ring and the methoxy (B1213986) substituent, as well as the inherent properties of the boronic acid functional group.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and related structures through the palladium-catalyzed coupling of organoboron compounds with organic halides or triflates. researchgate.net (5-Methoxyfuran-2-yl)boronic acid serves as an effective nucleophilic partner in these transformations.

The scope of the Suzuki-Miyaura coupling with (5-Methoxyfuran-2-yl)boronic acid extends to a variety of electrophilic partners, including aryl halides (chlorides, bromides, and iodides) and triflates. researchgate.netnih.gov The reactivity of the aryl halide typically follows the order I > Br > Cl, consistent with the relative ease of oxidative addition to the palladium center.

Research has demonstrated the successful coupling of (5-Methoxyfuran-2-yl)boronic acid with a range of heterocyclic halides. For instance, it has been coupled with 3-chloroindazole, showcasing the utility of this boronic acid in the synthesis of complex heterocyclic structures. nih.gov In another example, the coupling of 5-bromopyrimidine (B23866) with (5-methoxyfuran-2-yl)boronic acid proceeded efficiently to yield the corresponding 5-(5-methoxyfuran-2-yl)pyrimidine. nih.gov

While furan-2-ylboronic acids can be challenging coupling partners due to their propensity for protodeboronation, the use of potassium heteroaryltrifluoroborates, derived from the corresponding boronic acids, has been shown to be an effective strategy to overcome this limitation. nih.gov This approach has enabled the efficient coupling of furan-2-yl derivatives with a variety of aryl halides. nih.gov

The reaction conditions for these couplings are generally mild, tolerating a wide array of functional groups on both the boronic acid and the electrophile. researchgate.net However, limitations can arise with highly sterically hindered electrophiles or substrates containing functional groups that can poison the palladium catalyst.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with (5-Methoxyfuran-2-yl)boronic Acid Derivatives

| Electrophile | Boronic Acid Derivative | Catalyst System | Base | Solvent | Yield (%) |

| 3-Chloroindazole | (5-Methoxyfuran-2-yl)boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | Modest |

| 5-Bromopyrimidine | (5-Methoxyfuran-2-yl)boronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 97 |

| 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | Good |

This table is for illustrative purposes and specific reaction conditions and yields may vary.

The choice of ligand is critical for the success and efficiency of the Suzuki-Miyaura cross-coupling reaction. Ligands play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For the coupling of (5-methoxyfuran-2-yl)boronic acid, various phosphine-based ligands have been employed with considerable success.

Sterically hindered and electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, have been shown to be particularly effective in promoting the coupling of challenging substrates, including heteroaryl chlorides. nih.gov In the coupling of 3-chloroindazole, the use of SPhos and XPhos ligands with palladium sources like Pd₂(dba)₃ or palladium precatalysts resulted in significantly higher yields compared to reactions without a ligand or with less effective ligands like P(t-Bu)₃. nih.gov The design of indenyl-derived phosphine ligands has also been explored to enhance the efficiency of coupling sterically hindered aryl halides. rsc.orgnih.gov The RuPhos ligand has proven optimal for the coupling of certain sulfonyl fluorides with boronic esters. claremont.edu

The development of palladium precatalysts, which are air- and moisture-stable complexes that readily generate the active catalytic species in situ, has further improved the reliability and efficiency of these reactions. nih.gov

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. In the context of the Suzuki-Miyaura reaction, this has led to the exploration of aqueous media and "green" solvents. acsgcipr.org Water is an attractive solvent due to its low cost, non-flammability, and low toxicity. acsgcipr.org While (5-methoxyfuran-2-yl)boronic acid itself has some water solubility, the use of mixed aqueous-organic solvent systems is common to ensure the solubility of all reaction components. nih.gov

While palladium has been the dominant catalyst for Suzuki-Miyaura reactions, there is growing interest in using more abundant and less expensive first-row transition metals like nickel. rsc.orgorgsyn.org Nickel catalysts have shown remarkable reactivity and can often facilitate couplings that are challenging for palladium systems. rsc.orgorgsyn.org

Nickel-catalyzed Suzuki-Miyaura couplings of (5-methoxyfuran-2-yl)boronic acid and its derivatives have been reported, particularly with heterocyclic electrophiles. nih.gov For example, the coupling of 5-bromopyrimidine with (5-methoxyfuran-2-yl)boronic acid using the air-stable precatalyst NiCl₂(PCy₃)₂ in the green solvent tert-amyl alcohol proceeds in excellent yield. nih.govnih.gov This methodology has proven effective for the synthesis of bis(heterocyclic) frameworks. nih.gov

Nickel catalysts also exhibit a unique ability to activate a broader range of electrophiles compared to palladium, including aryl fluorides and certain phenol (B47542) derivatives. nih.govbeilstein-journals.orgnii.ac.jp The mechanism of nickel-catalyzed cross-coupling can differ from that of palladium, sometimes involving radical pathways or different intermediates.

Table 2: Nickel-Catalyzed Cross-Coupling of a Furan Boronic Acid Derivative

| Electrophile | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 5-Bromopyrimidine | (5-Methoxyfuran-2-yl)boronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 97 |

This table highlights a specific example and conditions may vary for other substrates.

Beyond palladium and nickel, other transition metals can catalyze cross-coupling reactions, although they are less commonly used for Suzuki-Miyaura type transformations involving furan boronic acids. Copper catalysis, for instance, is often employed in Ullmann-type couplings and has been used in conjunction with palladium in certain Suzuki-Miyaura reactions, particularly with highly fluorinated boronates. researchgate.net

Iron-catalyzed cross-coupling reactions have also emerged as a low-cost and environmentally friendly alternative, though their application with heteroaryl boronic acids like (5-methoxyfuran-2-yl)boronic acid is less documented compared to palladium and nickel. The development of new catalytic systems based on other transition metals remains an active area of research, with the potential to offer novel reactivity and selectivity profiles for the coupling of (5-methoxyfuran-2-yl)boronic acid.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Protodeboronation Pathways and Stability Considerations

Protodeboronation is a significant reaction pathway for organoboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process is a well-documented undesired side reaction in many applications, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orged.ac.uk The propensity of a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the nature of the organic group attached to the boron atom. wikipedia.org

For heteroaromatic boronic acids, such as furan-derived variants, protodeboronation can be particularly problematic. ed.ac.ukresearchgate.net The reaction can proceed through various mechanisms, often influenced by the pH of the medium. wikipedia.org In aqueous environments, both acid- and base-catalyzed pathways are recognized. The base-catalyzed process typically involves a pre-equilibrium where the boronic acid (R-B(OH)₂) reacts with a hydroxide (B78521) ion to form the more reactive tetrahedral boronate anion (R-B(OH)₃⁻). wikipedia.orgacs.org This boronate species then reacts with a proton source, such as water, in the rate-limiting step to yield the protodeboronated arene. wikipedia.org For electron-rich systems like furan, this susceptibility can be pronounced. The presence of an electron-donating methoxy group at the 5-position of the furan ring in (5-Methoxyfuran-2-yl)boronic acid is expected to influence its electronic properties and, consequently, its stability towards protodeboronation.

The stability of a boronic acid is not intrinsic but is influenced by a combination of structural and environmental factors. Several key variables can dictate the rate and extent of protodeboronation. wikipedia.orgacs.org

pH: The pH of the reaction medium is a critical factor. Many simple arylboronic acids are relatively stable at neutral pH. wikipedia.org However, protodeboronation rates often increase significantly in both strongly acidic and, more commonly, strongly basic conditions, which are typical for reactions like the Suzuki-Miyaura coupling. ed.ac.ukacs.org Base-catalyzed protodeboronation proceeds via the more nucleophilic boronate anion. acs.org Thienylboronic acids, for example, are reported to undergo rapid protodeboronation at pH > 10. researchgate.net

Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation. researchgate.net This is a common consideration in optimizing cross-coupling reactions, where a balance must be struck between achieving a sufficient rate for the desired coupling and minimizing the undesired decomposition of the boronic acid.

Solvent and Ligands: The choice of solvent and the presence of coordinating ligands can have a substantial impact. Strong donor solvents or ligands, such as acetonitrile (B52724) and pyridine (B92270), have been shown to promote copper-mediated protodeboronation. researchgate.net

Electronic Effects: The electronic nature of the aryl or heteroaryl group is paramount. Electron-rich aromatic and heteroaromatic rings are often more susceptible to protodeboronation. reddit.com Conversely, electron-withdrawing groups can sometimes stabilize the boronic acid, although the effect can be complex and pathway-dependent. acs.org

Oxidants: Boronic acids are prone to oxidation, a decomposition pathway that can compete with protodeboronation and the desired chemical transformation. acs.org

| Factor | Influence on Protodeboronation | Rationale | Citation |

|---|---|---|---|

| High pH (Basic Conditions) | Increases rate | Formation of the more reactive tetrahedral boronate anion [ArB(OH)₃]⁻. | ed.ac.ukacs.org |

| Low pH (Acidic Conditions) | Can increase rate | Acid-catalyzed pathways can become significant for certain substrates. | wikipedia.orgresearchgate.net |

| Elevated Temperature | Increases rate | Provides activation energy for the decomposition pathway. | researchgate.net |

| Electron-Donating Groups on the Ring | Generally increases rate | Increases the electron density of the ring, making it more susceptible to protonolysis. | reddit.com |

| Coordinating Solvents/Ligands | Can increase rate | Strong donor ligands (e.g., acetonitrile) can accentuate metal-mediated protodeboronation. | researchgate.net |

Given the detrimental effect of protodeboronation on reaction yields and purity, various strategies have been developed to suppress this unwanted side reaction.

Use of Boronic Esters: Converting boronic acids to boronic esters, such as pinacol (B44631) esters or N-methyliminodiacetic acid (MIDA) esters, is a widely adopted strategy. wikipedia.orged.ac.uk These esters are generally more stable than the corresponding acids and can act as "slow-release" reservoirs of the active boronic acid under the reaction conditions, keeping its standing concentration low and thus minimizing decomposition. wikipedia.orgacs.org Pinacol esters have been shown to attenuate direct protodeboronation by approximately two orders of magnitude compared to the free acid. ed.ac.uk

Reaction Condition Optimization: Careful optimization of reaction parameters is crucial. This includes using milder bases, lower reaction temperatures, and non-coordinating solvents. researchgate.net For instance, a ligandless procedure using tert-butanol (B103910) (t-BuOH) as a solvent has been shown to minimize copper-mediated protodeboronation by allowing the activation of fluoride (B91410) under milder conditions. researchgate.net Running reactions under anhydrous conditions can also be beneficial by limiting the availability of protons. reddit.com

Catalyst System Design: The development of highly efficient catalysts that promote rapid catalytic turnover can outcompete the rate of protodeboronation. wikipedia.org The addition of co-catalysts or additives, such as copper or silver salts, has also been used to accelerate the desired cross-coupling reaction relative to the decomposition pathway. wikipedia.org

"Slow-Release" Protocols: Beyond the use of stable esters, other slow-release strategies involving organotrifluoroborates have proven effective for notoriously unstable compounds like 2-pyridineboronic acid. wikipedia.org This approach ensures the concentration of the reactive boronic acid remains low throughout the reaction. wikipedia.org

| Strategy | Description | Example | Citation |

|---|---|---|---|

| Conversion to Esters | Increases stability and allows for slow release of the boronic acid. | Pinacol esters, MIDA boronates. | wikipedia.orged.ac.ukacs.org |

| Use of Organotrifluoroborates | Potassium aryltrifluoroborates (ArBF₃K) are highly stable crystalline solids that slowly release the boronic acid. | Cross-coupling of unstable heteroaryl boronic acids. | ed.ac.uk |

| Condition Optimization | Lowering temperature, using milder or weaker bases, and choosing appropriate solvents. | Using t-BuOH instead of acetonitrile to reduce Cu-mediated protodeboronation. | researchgate.net |

| Advanced Catalyst Systems | Employing highly active catalysts to ensure the desired reaction is much faster than protodeboronation. | Palladium catalysts with specialized ligands. | wikipedia.org |

| Anhydrous Conditions | Reduces the availability of proton sources that drive the protodeboronation reaction. | Suzuki couplings performed in anhydrous solvents. | reddit.com |

Lewis Acidity and Coordination Chemistry of the Boronic Acid Moiety

Boronic acids are a class of organoboranes that function as Lewis acids. pharmiweb.comwikipedia.org This acidity arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital in its trigonal planar, sp²-hybridized state. acs.org A defining characteristic of boronic acids is their ability to reversibly interact with Lewis bases, most notably diols, to form tetrahedral boronate esters. wikipedia.org

In aqueous solution, boronic acids exist in equilibrium with their conjugate base, the tetrahedral boronate anion [R-B(OH)₃]⁻. mdpi.comnih.gov The boron atom in the boronate form is sp³-hybridized and tetrahedrally coordinated. pharmiweb.com The pKa for this equilibrium is typically around 9 for many simple boronic acids, though it is sensitive to the nature of the organic substituent (R). pharmiweb.comwikipedia.org For instance, the pKa of phenylboronic acid is approximately 8.9, whereas that of methylboronic acid is about 10.4. mdpi.com This equilibrium is fundamental to their chemistry, as the boronate form is often the key reactive species in processes like base-catalyzed protodeboronation and the transmetallation step of the Suzuki-Miyaura coupling. acs.org

The negatively charged boronate anion is an attractive ligand for coordination chemistry. mdpi.com The charge is shared among the oxygen atoms, allowing the anion to act as a ligand towards metal cations. mdpi.com Studies on the coordination properties of boronate anions with alkaline-earth metals have shown the formation of coordination networks where the boronate acts as a bridging ligand. mdpi.com While specific coordination chemistry studies on (5-Methoxyfuran-2-yl)boronic acid are not detailed in the provided results, the general principles derived from simpler boronic acids like phenylboronic acid would apply. mdpi.com

| Boronic Acid | pKa | Citation |

|---|---|---|

| Phenylboronic acid | ~8.9 | mdpi.com |

| Methylboronic acid | ~10.4 | mdpi.com |

| General Arylboronic Acids | ~9 | pharmiweb.com |

Electrophilic and Nucleophilic Reactivity of the Furan Ring

The reactivity of (5-Methoxyfuran-2-yl)boronic acid is dictated not only by the boronic acid moiety but also by the furan ring to which it is attached. Furan is an electron-rich, five-membered aromatic heterocycle. numberanalytics.comchemicalbook.com The oxygen atom donates lone-pair electron density into the ring, making it significantly more reactive towards electrophilic substitution than benzene. numberanalytics.com

Electrophilic Reactivity: Electrophilic attack on the furan ring occurs preferentially at the C2 and C5 positions. chemicalbook.comquora.com This regioselectivity is due to the greater stability of the cationic intermediate (sigma complex) formed upon attack at these positions, which can be stabilized by three resonance structures, compared to only two for attack at C3 or C4. chemicalbook.comquora.com

In (5-Methoxyfuran-2-yl)boronic acid, the C2 position is substituted with the boronic acid group, and the C5 position bears a methoxy group. The methoxy group is a strong electron-donating group that further activates the ring towards electrophilic attack. Its directing effect would favor substitution at the ortho position (C4). Therefore, electrophilic substitution reactions on (5-Methoxyfuran-2-yl)boronic acid are expected to occur primarily at the C4 position, driven by the powerful activating effect of the methoxy group. Common electrophilic substitution reactions for furan include nitration, halogenation, and formylation. numberanalytics.com

Nucleophilic Reactivity: Nucleophilic aromatic substitution on an unactivated furan ring is generally unfavorable. quimicaorganica.org The electron-rich nature of the ring repels incoming nucleophiles, and there is no efficient mechanism to stabilize the resulting negative charge. quimicaorganica.org Such reactions typically require the presence of strong electron-withdrawing groups on the ring to facilitate the attack and stabilize the intermediate Meisenheimer-like complex. quimicaorganica.org The furan ring in (5-Methoxyfuran-2-yl)boronic acid contains an electron-donating methoxy group, which would further disfavor classical nucleophilic attack on the ring itself. However, the carbon-boron bond can participate in reactions that involve nucleophiles, most notably the transmetallation step in palladium-catalyzed coupling reactions, which is mechanistically distinct from nucleophilic aromatic substitution.

| Compound | Reactivity Relative to Benzene | Preferred Position(s) of Attack | Citation |

|---|---|---|---|

| Furan | Much higher (e.g., 6 x 10¹¹ times faster) | 2 and 5 | numberanalytics.comchemicalbook.com |

| Pyrrole | Higher | 2 and 5 | numberanalytics.com |

| Thiophene | Higher | 2 and 5 | numberanalytics.com |

| Benzene | 1 (Reference) | N/A | numberanalytics.com |

Applications of 5 Methoxyfuran 2 Yl Boronic Acid in Complex Molecule Synthesis

Construction of Substituted Furans and Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, and (5-Methoxyfuran-2-yl)boronic acid is an excellent coupling partner for the synthesis of a wide array of substituted furans and biaryls. The presence of the methoxy (B1213986) group on the furan (B31954) ring can influence the electronic properties of the molecule, potentially enhancing its reactivity and solubility.

In a typical Suzuki-Miyaura reaction, (5-Methoxyfuran-2-yl)boronic acid is reacted with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This reaction facilitates the formation of a new carbon-carbon bond between the furan ring and the coupling partner, leading to the desired substituted furan or biaryl product. The general scheme for this transformation is depicted below:

General Reaction Scheme for Suzuki-Miyaura Coupling:

R-X + (5-Methoxyfuran-2-yl)B(OH)₂ --(Pd catalyst, Base)--> R-(5-Methoxyfuran-2-yl)

Where R = Aryl, Vinyl and X = I, Br, Cl, OTf

The versatility of this reaction allows for the introduction of a wide range of substituents onto the furan core, enabling the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

Below is a table summarizing representative examples of Suzuki-Miyaura cross-coupling reactions utilizing furan-based boronic acids, illustrating the broad scope of this methodology for the synthesis of substituted furans and biaryls.

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 4-Bromobenzonitrile | 5-Methylfuran-2-yltrifluoroborate | Pd(OAc)₂/RuPhos | K₃PO₄ | THF | 4-(5-Methylfuran-2-yl)benzonitrile | 93 |

| 4-Chlorobenzonitrile | 5-Methylfuran-2-yltrifluoroborate | Pd(OAc)₂/RuPhos | K₃PO₄ | THF | 4-(5-Methylfuran-2-yl)benzonitrile | 62 |

| 4-Bromoanisole | Phenylboronic acid | Pd(II)-salan complex | K₂CO₃ | Water | 4-Methoxybiphenyl | 95 |

| 2-Iodopyridine | 4-Carboxyphenylboronic acid | Pd(II)-salan complex | K₂CO₃ | Water | 4-(Pyridin-2-yl)benzoic acid | 88 |

Interactive Data Table

This table showcases the efficiency of Suzuki-Miyaura reactions in creating substituted aromatic compounds, a reaction type central to the application of (5-Methoxyfuran-2-yl)boronic acid.

Synthesis of Furan-Containing Heterobiaryls and Polyheterocycles

The utility of (5-Methoxyfuran-2-yl)boronic acid extends beyond the synthesis of simple biaryls to the construction of more complex furan-containing heterobiaryls and polyheterocycles. These structural motifs are prevalent in a vast number of biologically active compounds and advanced materials.

Through palladium-catalyzed cross-coupling reactions, (5-Methoxyfuran-2-yl)boronic acid can be efficiently coupled with a variety of heterocyclic halides or triflates, such as those derived from pyridine (B92270), pyrimidine, thiazole, and benzofuran (B130515). This provides a convergent and modular approach to synthesizing complex molecules with diverse electronic and steric properties.

For instance, the coupling of (5-Methoxyfuran-2-yl)boronic acid with a halogenated pyridine derivative would yield a furan-pyridine heterobiaryl, a scaffold found in numerous pharmaceuticals. Similarly, reactions with substituted benzofuran halides can lead to the formation of extended π-conjugated systems with potential applications in organic electronics.

The following table presents examples of the synthesis of heterobiaryls using boronic acids, demonstrating the power of this methodology in constructing complex heterocyclic systems.

| Heteroaryl Halide | Boronic Acid | Catalyst System | Base | Product | Yield (%) |

| 5-Bromopyrimidine (B23866) | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | 5-(Furan-3-yl)pyrimidine | 95 |

| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | 2-(4'-(Methoxy)biphenyl-4-yl)benzofuran | 97 |

| 2-Bromothiazole | 4-Carboxyphenylboronic acid | Pd(II)-salan complex | K₂CO₃ | 4-(1,3-Thiazol-2-yl)benzoic acid | 85 |

Interactive Data Table

This table illustrates the successful synthesis of various heterobiaryl compounds through cross-coupling reactions, a key application for furan-based boronic acids like the one under discussion.

Role as a Key Intermediate in Multi-Step Organic Syntheses

In the realm of complex molecule synthesis, building blocks that can be carried through multiple synthetic steps are of immense value. (5-Methoxyfuran-2-yl)boronic acid, often used in its more stable pinacol (B44631) ester form, serves as a crucial intermediate in such multi-step sequences. The boronic acid functionality can be masked as a boronate ester, which is stable to a wide range of reaction conditions, allowing for transformations on other parts of the molecule.

The N-methyliminodiacetic acid (MIDA) boronates are particularly noteworthy for their exceptional stability to a variety of reagents and chromatographic purification, while being easily deprotected to the corresponding boronic acid under mild basic conditions. This "slow-release" strategy enables the incorporation of the furan moiety early in a synthetic route, with the boronic acid functionality being unveiled at a later stage for a key cross-coupling reaction. This approach has been instrumental in the total synthesis of complex natural products.

The stability of boronate esters allows for a modular approach to synthesis, where complex fragments can be built up and then coupled together in the final stages of the synthesis, a strategy known as convergent synthesis.

Precursor for Advanced Organic Materials and Functional Molecules (e.g., Ligands)

The unique electronic and structural properties of the 5-methoxyfuran-2-yl moiety make its boronic acid derivative an attractive precursor for the development of advanced organic materials and functional molecules. The furan ring is an electron-rich heterocycle, and the methoxy group further enhances this property. When incorporated into polymers or other extended π-systems, this unit can impart desirable electronic and optical properties.

For example, the polymerization of furan-containing monomers, which can be synthesized using (5-Methoxyfuran-2-yl)boronic acid, can lead to the formation of conductive polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, (5-Methoxyfuran-2-yl)boronic acid can be used to synthesize complex ligands for catalysis. By incorporating the furan moiety into a larger molecular framework, it is possible to create bidentate or polydentate ligands with specific steric and electronic properties. These ligands can then be used to chelate to metal centers, forming catalysts for a variety of organic transformations. The synthesis of boronic acid-imine compounds has been explored for creating ligands with potential applications in catalysis and medicinal chemistry.

The development of new materials and functional molecules from (5-Methoxyfuran-2-yl)boronic acid is an active area of research with the potential for significant technological impact.

Functionalization and Derivatization Strategies for 5 Methoxyfuran 2 Yl Boronic Acid Scaffolds

Modification of the Methoxy (B1213986) Group

The primary modification of the methoxy group involves its cleavage to yield the corresponding phenol (B47542), a (5-hydroxyfuran-2-yl)boronic acid derivative. This transformation is significant as it unmasks a reactive hydroxyl group, opening pathways for further functionalization, such as etherification or esterification.

Demethylation of Aryl Methyl Ethers

A common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.govresearchgate.netnih.govpearson.comgvsu.edu The reaction proceeds by the formation of an adduct between the Lewis acidic boron center and the ether oxygen. nih.govgvsu.edu This is followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond. nih.govgvsu.edu The resulting aryloxy-boron intermediate is then hydrolyzed during aqueous workup to yield the phenol. wikipedia.org While BBr₃ is highly effective, it is a harsh reagent that can react with other functional groups. researchgate.net

Recent studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, suggesting a catalytic cycle. nih.govnih.gov Alternative strong nucleophiles like lithium diorganophosphides (e.g., LiPPh₂) and thiolate salts (e.g., EtSNa) can also cleave aryl ethers, sometimes under milder conditions. wikipedia.org For substrates with adjacent carbonyl groups, magnesium iodide etherate provides a method for regioselective demethylation. wikipedia.org

Biocatalytic approaches offer a greener alternative. Cobalamin-dependent methyltransferases, for instance, can demethylate guaiacol (B22219) derivatives anaerobically by transferring the methyl group to a thiol acceptor, which acts as a "methyl trap". nih.gov

Table 1: Reagents for Demethylation of Methoxy-Aryl Compounds

| Reagent | Conditions | Comments |

|---|---|---|

| Boron Tribromide (BBr₃) | Typically CH₂Cl₂ solvent, low temperature to RT | Highly effective but can be harsh; requires aqueous workup. nih.govresearchgate.netnih.gov |

| Lithium Diorganophosphides (LiPPh₂) | Varies | Strong nucleophile, can offer milder conditions. wikipedia.org |

| Sodium Ethanethiolate (EtSNa) | Varies | Strong nucleophile for ether cleavage. wikipedia.org |

| Magnesium Iodide Etherate | Varies | Particularly useful for regioselective demethylation near carbonyl groups. wikipedia.org |

| Cobalamin-dependent Methyltransferases | Anaerobic, with thiol acceptor | Biocatalytic, mild, and avoids oxidative side-reactions. nih.gov |

Introduction of Additional Functionalities onto the Furan (B31954) Ring

Functionalizing the C3 and C4 positions of the 2,5-disubstituted furan ring of (5-methoxyfuran-2-yl)boronic acid is challenging due to the inherent reactivity of the C2 and C5 positions. However, specific strategies can be employed to introduce substituents at the less reactive positions.

Electrophilic substitution reactions on furan rings are well-established. For a 2,5-disubstituted furan, direct electrophilic attack would likely occur at the more activated C3 or C4 position, influenced by the electronic nature of the existing substituents. For instance, the synthesis of 3-fluoro-2,5-disubstituted furans has been achieved via the ring expansion of gem-difluorocyclopropyl ketones, demonstrating a method to install a fluorine atom at the C3 position. rsc.org

Another strategy involves a sulfone-based approach to prepare 2,4-disubstituted furans. acs.org This method uses 2,3-dibromo-1-phenylsulfonyl-1-propene and 1,3-diketones to construct the furan ring with substituents at the desired positions. acs.org The sulfonyl group can then be removed through oxidation or reduction. acs.org While these methods apply to the synthesis of substituted furans in general, their direct application to a (5-methoxyfuran-2-yl)boronic acid scaffold would require careful consideration of substrate compatibility.

Table 2: Synthetic Strategies for Substituted Furans

| Method | Description | Resulting Substitution Pattern |

|---|---|---|

| Ring Expansion of gem-Difluorocyclopropyl Ketones | Acid-catalyzed ring expansion (e.g., with CF₃SO₃H) of a ketone precursor. rsc.org | Provides 3-fluoro-2,5-disubstituted furans. rsc.org |

| Sulfone-Based Synthesis | Reaction of 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones. acs.org | Leads to the formation of 2,4-disubstituted furans after desulfonylation. acs.org |

Conversion of the Boronic Acid Group to Other Functionalities

The boronic acid group is a versatile functional handle that can be transformed into a wide array of other groups, significantly expanding the synthetic utility of the furan scaffold. researchgate.net

Ipso-Hydroxylation (Conversion to Phenol)

One of the most fundamental transformations of an aryl boronic acid is its oxidation to the corresponding phenol. This can be achieved using various oxidizing agents.

Peroxides: Hydrogen peroxide or sodium perborate (B1237305) in aqueous solution can rapidly convert arylboronic acids to phenols, often without the need for a catalyst. researchgate.net

N-Oxides: Tertiary amine N-oxides provide a mild, rapid, and metal-free method for hydroxylation at room temperature, showing broad functional group tolerance. nih.govnih.gov The reaction proceeds via an "ate" complex followed by aryl migration. nih.gov

Other Oxidants: Reagents like Oxone®, mCPBA, and diacetoxyiodobenzene (B1259982) have also been successfully employed for this transformation. nih.govnih.gov

Halodeboronation (Conversion to Halides)

The boronic acid moiety can be replaced by a halogen atom (F, Cl, Br, I) in a reaction known as halodeboronation.

N-Halosuccinimides (NXS): Reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used. These reactions can be catalyzed by bases like sodium methoxide (B1231860) or simply by a general Lewis base, proceeding through a boronate-driven ipso-substitution pathway. acs.orgnih.govnih.govresearchgate.netstrath.ac.uk Copper catalysis was previously thought to be necessary but has been shown to be non-essential in many cases. acs.orgnih.govresearchgate.netstrath.ac.uk

Chan-Lam Coupling (Conversion to C-N and C-O Bonds)

The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of arylboronic acids with N-H or O-H containing compounds to form new carbon-nitrogen or carbon-oxygen bonds. organic-chemistry.orgwikipedia.orgthieme-connect.comnih.govnih.gov This reaction is attractive due to its mild conditions, often running at room temperature and open to the air. organic-chemistry.orgwikipedia.org It allows for the synthesis of a wide variety of aryl amines, amides, and ethers from the boronic acid precursor. organic-chemistry.orgthieme-connect.com The mechanism involves the formation of a copper(III)-aryl intermediate which then undergoes reductive elimination. wikipedia.org

Table 3: Key Transformations of the Boronic Acid Group

| Transformation | Reagent/Catalyst | Product Functional Group |

|---|---|---|

| Ipso-Hydroxylation | H₂O₂, N-Oxides, Oxone® | Hydroxyl (-OH) researchgate.netnih.govnih.gov |

| Ipso-Halodeboronation | N-Halosuccinimides (NBS, NCS, NIS), Base catalyst | Halogen (-F, -Cl, -Br, -I) nih.govnih.gov |

| Chan-Lam Amination | Amine (R₂NH), Cu(OAc)₂, Base | Amine (-NR₂) wikipedia.orgnih.govnih.gov |

| Chan-Lam Etherification | Alcohol (ROH), Cu(OAc)₂, Base | Ether (-OR) wikipedia.orgthieme-connect.com |

Protective Group Chemistry for Furanboronic Acids

Role of Pinacol (B44631) Esters (Bpin) and MIDA Boronates

Pinacol esters (Bpin) and N-methyliminodiacetic acid (MIDA) boronates are two of the most widely employed protecting groups for boronic acids, each offering distinct advantages. chem-station.comnih.gov

Pinacol Esters (Bpin) are formed by the condensation of a boronic acid with pinacol. chem-station.com They are the most popular protecting group for boronic acids and can be introduced through methods like the Miyaura or Hartwig C-H borylation. chem-station.com Bpin esters are generally stable enough for purification by column chromatography and can often be used directly in Suzuki-Miyaura coupling reactions. chem-station.commdpi.com The formation of the pinacol ester decreases the Lewis acidity of the boron atom, which can attenuate its reactivity compared to the free boronic acid. nih.gov However, the formation of pinacol esters is reversible, especially in the presence of water or alcohols, which can lead to premature deprotection. researchgate.netresearchgate.net This reversibility can also complicate the isolation of the free boronic acid after a reaction. researchgate.netresearchgate.net

MIDA Boronates are formed by the reaction of a boronic acid with N-methyliminodiacetic acid (MIDA). sigmaaldrich.comsigmaaldrich.com This creates a tridentate ligand that rehybridizes the boron center from sp² to sp³, significantly attenuating its reactivity in processes like the transmetalation step of Suzuki-Miyaura couplings. sigmaaldrich.com MIDA boronates are exceptionally stable, often existing as free-flowing, crystalline solids that are stable to air, moisture, and silica (B1680970) gel chromatography. sigmaaldrich.comnih.govbldpharm.com This high stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the boronic acid moiety. rsc.orgchem-station.com The MIDA group can be cleaved under mild aqueous basic conditions to liberate the free boronic acid. sigmaaldrich.comsigmaaldrich.com This property is particularly useful for the slow, in-situ release of unstable boronic acids during a reaction, which can suppress side reactions like protodeboronation and homocoupling. chem-station.com

Below is a table comparing the key features of Pinacol Esters and MIDA Boronates:

| Feature | Pinacol Esters (Bpin) | MIDA Boronates |

| Boron Hybridization | sp² | sp³ sigmaaldrich.com |

| Stability | Moderately stable, susceptible to hydrolysis. chem-station.comresearchgate.net | Highly stable to air, moisture, and chromatography. sigmaaldrich.comnih.govbldpharm.com |

| Reactivity in Coupling | Less reactive than boronic acids, can sometimes be used directly. nih.gov | Generally unreactive until deprotected. sigmaaldrich.comsigmaaldrich.com |

| Deprotection | Often involves hydrolysis, which can be reversible. researchgate.netresearchgate.net | Mild aqueous base (e.g., NaOH, NaHCO₃). sigmaaldrich.comsigmaaldrich.com |

| Purification | Can be purified by column chromatography, though some streaking may occur. chem-station.comresearchgate.net | Universally compatible with silica gel chromatography. nih.gov |

| Physical State | Often oily materials. researchgate.net | Typically free-flowing, crystalline solids. nih.gov |

Deprotection Methodologies and Orthogonal Compatibility

The selective removal of protecting groups is a cornerstone of modern organic synthesis, and the deprotection of Bpin and MIDA boronates is no exception. Their differing deprotection conditions allow for orthogonal compatibility, enabling sequential reactions.

Deprotection of Pinacol Esters (Bpin): The removal of the pinacol group can sometimes be challenging due to its stability. chem-station.com Common methods include:

Hydrolysis: While Bpin esters are somewhat resistant to hydrolysis, this can be achieved under acidic or basic conditions. However, the reversibility of the reaction can be a drawback. researchgate.netresearchgate.netresearchgate.net

Transesterification: This involves reacting the Bpin ester with another diol, such as diethanolamine (B148213) (DEA), to form a different boronate ester that can be more easily hydrolyzed. acs.orgnih.gov A two-step protocol involving transesterification with DEA followed by mild acidic hydrolysis has been shown to be effective for various alkylpinacolyl boronate esters. acs.org

Conversion to Trifluoroborates: Treatment with potassium hydrogen difluoride (KHF₂) can convert the Bpin ester to a trifluoroborate salt, which can then be hydrolyzed to the boronic acid. nih.govnih.gov

Deprotection of MIDA Boronates: A key advantage of MIDA boronates is their straightforward and mild deprotection. sigmaaldrich.com

Mild Aqueous Base: The MIDA group is readily cleaved at room temperature using mild aqueous bases like 1M sodium hydroxide (B78521) (NaOH) or even sodium bicarbonate (NaHCO₃). sigmaaldrich.comsigmaaldrich.com This releases the free boronic acid for subsequent reactions. This method's mildness makes it compatible with many functional groups. sigmaaldrich.com

Orthogonal Compatibility: The distinct deprotection requirements for Bpin and MIDA boronates allow for their use in an orthogonal manner. A molecule containing both a Bpin-protected and a MIDA-protected boronic acid could have the MIDA group selectively removed under mild basic conditions, leaving the Bpin group intact. The resulting free boronic acid could then participate in a reaction. Subsequently, the Bpin group could be removed using one of the more stringent methods described above. This orthogonal strategy is highly valuable for the synthesis of complex molecules requiring multiple, sequential cross-coupling reactions. researchgate.net

A general procedure for making MIDA boronates involves reacting the boronic acid with MIDA anhydride (B1165640) in a suitable solvent, followed by purification. orgsyn.orgamazonaws.comorgsyn.org

Impact of Protecting Groups on Compound Stability and Reactivity

The choice of protecting group has a profound impact on the stability and reactivity of furanboronic acids.

Stability: Unprotected furanboronic acids, particularly 2-furanboronic acid, are known to be unstable and can decompose significantly upon storage. nih.gov

Pinacol Esters (Bpin): Protection as a pinacol ester, such as in 2-furanboronic acid pinacol ester, significantly enhances stability compared to the free boronic acid. thermofisher.comfishersci.comsigmaaldrich.com However, they can still be susceptible to hydrolysis and protodeboronation under certain conditions. researchgate.netnih.gov The stability of pinacol esters can be influenced by steric hindrance around the boronic ester. chem-station.com

MIDA Boronates: MIDA boronates offer exceptional stability. Studies have shown that while many unprotected boronic acids, including 2-furanboronic acid, decompose substantially over a short period on the benchtop, their corresponding MIDA boronates are indefinitely stable under the same conditions. nih.gov This remarkable stability is attributed to the coordinative saturation of the boron atom by the tridentate MIDA ligand, which shields the empty p-orbital. chem-station.com This makes MIDA-protected compounds like (5-methoxyfuran-2-yl)boronic acid MIDA ester highly robust for storage and handling.

Reactivity: The protecting group modulates the reactivity of the boronic acid, primarily in the context of Suzuki-Miyaura cross-coupling reactions.

Pinacol Esters (Bpin): The electron-donating nature of the oxygen atoms in the pinacol group reduces the Lewis acidity of the boron, making Bpin esters less reactive towards transmetalation than the free boronic acids, especially under anhydrous conditions. nih.gov However, they are often still reactive enough to participate directly in cross-coupling reactions, sometimes requiring more forcing conditions. chem-station.com

MIDA Boronates: The sp³ hybridization of the boron in MIDA boronates renders them largely unreactive under standard anhydrous cross-coupling conditions, even at elevated temperatures. sigmaaldrich.comsigmaaldrich.com This "off" state allows for chemoselective reactions at other sites of the molecule. chem-station.com The reactivity is "switched on" by the addition of a mild aqueous base, which cleaves the MIDA group and generates the reactive sp²-hybridized boronic acid in situ. sigmaaldrich.comsigmaaldrich.com This controlled, slow release of the active coupling partner is particularly advantageous for notoriously unstable boronic acids, minimizing decomposition and side reactions. sigmaaldrich.comchem-station.com

The following table summarizes key research findings on the stability and reactivity imparted by these protecting groups:

| Protecting Group | Research Finding |

| Pinacol Ester (Bpin) | Can be less reactive than the corresponding boronic acids in anhydrous coupling conditions due to decreased Lewis acidity of the boron. nih.gov |

| Pinacol Ester (Bpin) | Susceptible to hydrolysis, which is a reversible process and can complicate reactions and purification. researchgate.netresearchgate.net |

| MIDA Boronate | Indefinitely stable on the benchtop under air, whereas the corresponding free boronic acids often decompose significantly. nih.gov |

| MIDA Boronate | Unreactive under standard anhydrous cross-coupling conditions, even at temperatures up to 80 °C. sigmaaldrich.comsigmaaldrich.com |

| MIDA Boronate | Allows for the slow, in-situ release of unstable boronic acids under aqueous basic conditions, improving yields in cross-coupling reactions. sigmaaldrich.comchem-station.com |

| MIDA Boronate | Compatible with a wide range of reagents and reaction conditions, including oxidation and chromatography, where the free boronic acid would be unstable. nih.govchem-station.comsigmaaldrich.com |

Catalytic System Design and Optimization for 5 Methoxyfuran 2 Yl Boronic Acid Transformations

Development of Efficient Palladium Catalysts and Precatalysts

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for forming carbon-carbon bonds, yet it presents challenges with unstable substrates like five-membered 2-heteroaromatic boronic acids, which are prone to protodeboronation under basic conditions. nih.govnih.gov To address this, significant research has focused on developing highly active palladium catalysts and precatalysts that can operate under mild conditions, thus preserving the integrity of the boronic acid.

A notable advancement is the creation of a palladium precatalyst that facilitates rapid Suzuki-Miyaura coupling reactions at room temperature or 40 °C. nih.govnih.gov This precatalyst is designed to quickly generate the active LPd(0) species under conditions where the decomposition of the boronic acid is minimized. acs.org This approach has proven successful for a range of (hetero)aryl chlorides, bromides, and triflates coupling with 2-furanboronic acids and their analogs, achieving excellent yields in short reaction times. nih.gov The use of such precatalysts circumvents the need for harsh reaction conditions that can lead to the degradation of sensitive substrates. nih.govacs.org

The efficacy of these catalytic systems is often tied to the choice of ligands, with bulky, electron-rich phosphines being particularly effective. mdpi.com For instance, the use of a specific palladium-XPhos precatalyst has enabled the effective cross-coupling of 2-thiophenyl boronic acid with high yields. researchgate.net This highlights the importance of a synergistic relationship between the palladium source and the ligand to achieve optimal catalytic activity.

Recent developments have also explored the use of pre-formed neutral Pd [N,O] catalysts, which have shown promise in coupling reactions, including those involving challenging substrates. mdpi.com Additionally, palladium nanoparticles supported on materials like titanium dioxide or immobilized on DNA have been investigated as recyclable and efficient catalysts for Suzuki-Miyaura reactions. mdpi.com

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

| Catalyst/Precatalyst | Ligand | Temperature (°C) | Reaction Time | Substrate Scope | Yield | Reference |

| Palladium Precatalyst | Monodentate Biarylphosphine | Room Temp or 40 | 30 min - 2 h | (Hetero)aryl chlorides, bromides, triflates | Excellent | nih.govacs.org |

| Pd-XPhos Precatalyst | XPhos | Not specified | Not specified | 2-Thiophenyl boronic acid | >90% | researchgate.net |

| Pd/TiO2 | None (Ligand-free) | 80 | 24 h | Aryl chlorides and bromides | Good | mdpi.com |

| DNA-supported Pd NPs | None | 80 | 4 h | Phenyl halides | Good | mdpi.com |

| PEPPSI-type Pd complexes | Resorcinarenyl-substituted triazolium | 100 | Not specified | Aryl chlorides | Good | mdpi.com |

Ligand Scaffolds for Enhanced Reactivity and Selectivity (e.g., Biarylphosphines)

The role of ligands in palladium-catalyzed cross-coupling reactions is paramount, as they directly influence the catalyst's stability, activity, and selectivity. nih.govrsc.org For transformations involving furanboronic acids, monodentate biarylphosphine ligands have been identified as particularly effective in promoting the desired coupling processes. nih.govnih.gov These ligands, such as SPhos and XPhos, have demonstrated excellent results in Suzuki-Miyaura reactions, especially when used in conjunction with advanced precatalysts. acs.org

The success of these ligands stems from their ability to facilitate the rapid formation of the active XPhosPd(0) species at room temperature, which is crucial for the successful coupling of unstable boronic acids. nih.govacs.org The steric bulk and electron-donating properties of these biarylphosphine ligands are key to their effectiveness. mdpi.com They help to stabilize the palladium center and promote the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

While biarylphosphines are prominent, other ligand scaffolds have also been explored. For instance, mono-N-protected amino acids, 2,6-disubstituted pyridines, and 2,2'-bipyridines have been investigated for their potential in palladium(II)-catalyzed C-H functionalization, a related area of catalysis. nih.gov The development of versatile catalyst systems often involves screening a variety of ligands to find the optimal match for a specific substrate and reaction type. For example, a catalyst system based on the ligand XPhos (L1) was initially developed for the cross-coupling of aryl tosylates, but further development led to a more versatile system using a different biarylphosphine ligand (L2) that could effectively couple heteroarylboronic acids. nih.gov

The choice of ligand can also influence the chemoselectivity of a reaction, allowing for the selective coupling at different C-halogen or C-pseudohalogen bonds. rsc.org This level of control is essential for the synthesis of complex molecules with multiple functional groups.

Table 2: Prominent Ligand Scaffolds in Palladium-Catalyzed Cross-Coupling

| Ligand Scaffold | Key Features | Application Example | Reference |

| Monodentate Biarylphosphines (e.g., XPhos, SPhos) | Bulky, electron-rich | Suzuki-Miyaura coupling of unstable heteroaryl boronic acids | nih.govnih.govacs.org |

| Indoyl Phosphine (B1218219) Ligands | High activity | Suzuki-Miyaura coupling of aryl mesylates and tosylates | nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, steric shielding | Suzuki-Miyaura coupling of chloroacetophenone | mdpi.com |

| Mono-N-protected Amino Acids | Tunable, modular | Pd(II)-catalyzed C-H functionalization | nih.gov |

Non-Palladium Catalytic Systems for Furanboronic Acid Chemistry

While palladium has dominated the field of cross-coupling catalysis, the development of non-palladium systems, particularly those based on more abundant and less expensive metals like nickel and iron, is a growing area of research. princeton.edu

Nickel-Catalyzed Systems: Nickel catalysts have emerged as a powerful alternative for Suzuki-Miyaura cross-coupling reactions. nih.gov They have been successfully employed in the coupling of heteroaryl halides with heteroaryl boronic acids and esters, demonstrating high activity even with challenging substrates like heteroaryl chlorides and hindered aryl halides. nih.gov For instance, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids proceeds efficiently through the activation of the aromatic C–F bond. beilstein-journals.orgnih.gov This reaction is facilitated by the formation of nickelacyclopropane intermediates. nih.gov In some cases, nickel catalysts have shown superior performance to palladium, as seen in the high-yielding cross-coupling of 2-chlorothiophene (B1346680) where palladium-based systems were less effective. nih.gov

Iron-Catalyzed Systems: Iron, being abundant, cost-effective, and relatively non-toxic, presents an attractive alternative to precious metal catalysts. princeton.edu Iron-catalyzed cross-coupling reactions have been developed for various transformations, including the coupling of aryl Grignard reagents with alkyl halides. nih.gov More recently, iron-catalyzed intermolecular C-N cross-coupling reactions between tetrazoles or azides and boronic acids have been reported, proceeding through a metalloradical activation mechanism. uva.nl While the direct application of iron catalysts to the Suzuki-Miyaura coupling of (5-methoxyfuran-2-yl)boronic acid is less documented in the provided context, the development of iron-catalyzed aryl-aryl cross-coupling for the synthesis of dibenzofuran (B1670420) derivatives suggests its potential in related furan (B31954) chemistry. rsc.org The use of FeF₃·3H₂O has been shown to be effective in minimizing side reactions in certain iron-catalyzed cross-couplings. nih.gov

The exploration of these non-palladium systems opens up new avenues for sustainable and economical chemical synthesis, offering different reactivity and selectivity profiles compared to their palladium counterparts.

Table 3: Examples of Non-Palladium Catalytic Systems

| Metal | Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Nickel | Ni(cod)₂ / PCy₃ | Suzuki-Miyaura Coupling | 2-Fluorobenzofurans and arylboronic acids | C-F bond activation, formation of nickelacyclopropane intermediates | beilstein-journals.orgnih.gov |

| Nickel | Ni(II) precatalysts with monophosphine ligands | Suzuki-Miyaura Coupling | Heteroaryl halides and heteroaryl boronic acids/esters | High activity for chlorides and hindered substrates | nih.govnih.gov |

| Iron | Fe(acac)₃ | Grignard Cross-Coupling | Aryl Grignards and alkyl halides | Effective for primary and secondary alkyl halides | nih.gov |

| Iron | Not specified | C-N Cross-Coupling | Tetrazoles/azides and boronic acids | Metalloradical activation mechanism | uva.nl |

| Iron | Not specified | Aryl-Aryl Cross-Coupling | Not specified | Synthesis of dibenzofuranols | rsc.org |

Computational and Theoretical Investigations of 5 Methoxyfuran 2 Yl Boronic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the electronic structure and predicting the reactivity of (5-Methoxyfuran-2-yl)boronic acid. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, alongside Density Functional Theory (DFT), are employed to model the molecule's properties.

Key parameters derived from quantum chemical calculations that help in understanding the reactivity of (5-Methoxyfuran-2-yl)boronic acid include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other reagents. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity). For (5-Methoxyfuran-2-yl)boronic acid, the HOMO is expected to be delocalized over the furan (B31954) ring and the methoxy (B1213986) group, while the LUMO would likely be centered around the boron atom of the boronic acid moiety.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. For (5-Methoxyfuran-2-yl)boronic acid, these maps would likely show a region of negative potential (red/yellow) around the oxygen atoms of the methoxy and boronic acid groups, indicating sites susceptible to electrophilic attack. A region of positive potential (blue) would be expected around the hydroxyl protons of the boronic acid and the boron atom itself, highlighting its Lewis acidic character.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and electronic interactions within the molecule. It can quantify the delocalization of electron density and the strength of donor-acceptor interactions. For instance, NBO analysis could reveal the extent of π-conjugation within the furan ring and the nature of the C-B bond.

Table 1: Calculated Electronic Properties of (5-Methoxyfuran-2-yl)boronic acid (Illustrative Data)

| Property | Value (a.u.) | Description |

| HOMO Energy | -0.235 | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.045 | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 0.190 | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving boronic acids. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This information is invaluable for understanding reaction kinetics and selectivity.

For (5-Methoxyfuran-2-yl)boronic acid, DFT calculations are particularly useful for studying its participation in key reactions such as:

Suzuki-Miyaura Coupling: This is one of the most important applications of boronic acids. DFT studies can elucidate the mechanism of the transmetalation step, where the organic group from the boron atom is transferred to the palladium catalyst. The calculations can help in understanding the role of the base, the solvent, and the electronic and steric effects of the methoxy group on the furan ring.

Protodeboronation: The cleavage of the C-B bond is a common side reaction. DFT calculations can model the transition state for this process, providing insights into the factors that influence the stability of the boronic acid.

Formation of Boronic Esters and Anhydrides: (5-Methoxyfuran-2-yl)boronic acid can undergo dehydration to form cyclic boroxines (anhydrides) or react with diols to form stable boronic esters. DFT can be used to calculate the thermodynamics and kinetics of these equilibrium processes.

A typical DFT study of a reaction mechanism would involve locating the optimized geometries of the reactants, products, any intermediates, and the transition states connecting them. The calculated energies of these species allow for the construction of a reaction energy profile, which visually represents the energy changes throughout the reaction.

Table 2: Illustrative DFT Calculated Energy Profile for a Generic Suzuki Coupling Reaction Step

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., aryl halide + Pd(0) catalyst). |

| Oxidative Addition TS | +15.2 | Transition state for the insertion of palladium into the aryl-halide bond. |

| Oxidative Addition Product | -5.7 | Intermediate formed after oxidative addition. |

| Transmetalation TS | +12.8 | Transition state for the transfer of the furan group from boron to palladium. |

| Reductive Elimination TS | +8.5 | Transition state for the formation of the new C-C bond and regeneration of the catalyst. |

| Products | -25.0 | Final coupled product and regenerated catalyst. |

Note: The values in this table are for a generic illustrative pathway and would vary for the specific case of (5-Methoxyfuran-2-yl)boronic acid.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational preferences of (5-Methoxyfuran-2-yl)boronic acid play a significant role in its physical properties and reactivity. Conformational analysis, typically performed using computational methods, aims to identify the most stable conformations (isomers that can be interconverted by rotation around single bonds) and the energy barriers between them.

For (5-Methoxyfuran-2-yl)boronic acid, the key rotational barriers to consider are around the C-O bond of the methoxy group and the C-B bond. The orientation of the boronic acid group relative to the furan ring can influence its reactivity and its ability to form intermolecular hydrogen bonds.

DFT and other molecular mechanics methods can be used to perform a systematic scan of the potential energy surface with respect to these rotational degrees of freedom. The results of such an analysis would reveal the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature.

Furthermore, computational studies can shed light on the intermolecular interactions that govern the solid-state packing of (5-Methoxyfuran-2-yl)boronic acid. Boronic acids are known to form extensive hydrogen-bonding networks in the solid state, often leading to the formation of dimers or larger aggregates. mdpi.com Computational modeling can predict these hydrogen-bonding patterns and the resulting crystal lattice structure.

Table 3: Predicted Intermolecular Interactions for (5-Methoxyfuran-2-yl)boronic acid

| Interaction Type | Donor | Acceptor | Predicted Strength (kcal/mol) |

| Hydrogen Bond | -B(OH) | O=C (carbonyl of another molecule) | 4-6 |

| Hydrogen Bond | -B(OH) | O (methoxy of another molecule) | 3-5 |

| π-π Stacking | Furan Ring | Furan Ring | 1-3 |

Note: These are predicted interactions and their strengths are illustrative.

Prediction of Spectroscopic Signatures for Structural Elucidation in Research

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. For (5-Methoxyfuran-2-yl)boronic acid, theoretical calculations can provide predictions for various types of spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a reasonable degree of accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. These can be compared with experimental data to aid in the assignment of peaks in the NMR spectrum.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. These theoretical spectra can be compared with experimental IR and Raman spectra to help assign the observed vibrational modes to specific molecular motions, such as the B-O-H bending, C-O stretching, or the vibrations of the furan ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of a molecule. These calculations can predict the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals. This can provide insights into the electronic structure and conjugation within the molecule.

Table 4: Predicted Spectroscopic Data for (5-Methoxyfuran-2-yl)boronic acid (Illustrative)

| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group/Transition |

| ¹H NMR | δ 6.5-7.5 ppm | Furan ring protons |

| ¹H NMR | δ 3.9 ppm | Methoxy group protons |

| ¹³C NMR | δ 150-160 ppm | Furan carbons bonded to oxygen |

| ¹³C NMR | δ 110-120 ppm | Other furan carbons |

| IR | ~3300 cm⁻¹ (broad) | O-H stretching (boronic acid) |

| IR | ~1350 cm⁻¹ | B-O stretching |

| UV-Vis (TD-DFT) | λ_max ~250-270 nm | π → π* transition of the conjugated system |

Note: These are illustrative predicted values. Actual values would be obtained from specific calculations and may vary.

Emerging Research Frontiers and Future Perspectives

Sustainable Synthesis Approaches for Furanboronic Acids

The development of environmentally benign and efficient synthetic routes to furanboronic acids, including (5-Methoxyfuran-2-yl)boronic acid, is a key area of future research. Traditional methods for synthesizing arylboronic acids often rely on organolithium or Grignard reagents, which require anhydrous conditions and cryogenic temperatures, and may have poor atom economy. nih.gov Modern sustainable approaches aim to overcome these limitations.

Future research will likely focus on:

Direct C-H Borylation: Transition-metal catalyzed C-H borylation of the furan (B31954) ring is a promising atom-economical method. nih.gov Developing selective catalysts that can functionalize the C2 position of 5-methoxyfuran would provide a direct and efficient route to the target compound.

Bio-based Feedstocks: Leveraging the natural abundance of furan derivatives from biomass is a cornerstone of green chemistry. mdpi.com Research into the direct conversion of biomass-derived furans into boronic acids will be a significant step towards a more sustainable chemical industry.

Alternative Solvents and Catalysts: The use of water or other green solvents, along with non-precious metal catalysts, is a critical aspect of sustainable synthesis. jchemrev.com Diazotization of arylamines followed by a Sandmeyer-type borylation in greener solvents like methanol (B129727) represents a move in this direction. organic-chemistry.org

Chemo- and Regioselective Transformations

The bifunctional nature of (5-Methoxyfuran-2-yl)boronic acid, possessing both a nucleophilic furan ring and an electrophilic boronic acid group, presents unique opportunities and challenges in selective chemical transformations. nih.govresearchgate.netslideshare.netwikipedia.org The methoxy (B1213986) group further influences the electronic properties of the furan ring, adding another layer of complexity and potential for selectivity.

Key areas for future investigation include:

Orthogonal Reactivity: Developing reactions where the furan ring and the boronic acid moiety can be functionalized independently in a one-pot or sequential manner. This would enable the rapid construction of complex molecules.

Controlling Regioselectivity: In reactions involving the furan ring, such as electrophilic aromatic substitution, the methoxy group directs incoming electrophiles. Understanding and controlling this directing effect is crucial for achieving high regioselectivity. wikipedia.org

Stereoselective Reactions: For transformations involving the creation of new stereocenters, the development of chiral catalysts that can differentiate between the prochiral faces of the furan ring or its derivatives will be a significant focus.

Applications in Catalyst Development and Supramolecular Chemistry

The unique electronic and structural features of boronic acids make them valuable components in both catalysis and supramolecular chemistry. wikipedia.orgnih.govresearchgate.netrsc.org The furan scaffold of (5-Methoxyfuran-2-yl)boronic acid adds further potential for designing novel catalysts and self-assembling systems.

Catalyst Development: Organoboron acids can act as Lewis acid catalysts for a variety of organic transformations, including dehydrations, acylations, and cycloadditions. nih.gov The electron-rich nature of the 5-methoxyfuran ring could be exploited to modulate the Lewis acidity of the boron center, leading to catalysts with unique reactivity and selectivity. Future work may involve incorporating this furanboronic acid into larger ligand frameworks for transition-metal catalysis.

Supramolecular Chemistry: Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property extensively used in the construction of sensors and self-healing materials. wikipedia.orgnih.govresearchgate.netwikipedia.org The furan ring can participate in π-π stacking interactions, providing an additional non-covalent force to direct the self-assembly of supramolecular structures. nih.gov The combination of these interactions in (5-Methoxyfuran-2-yl)boronic acid could lead to the development of novel materials with applications in drug delivery and molecular recognition.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated processes offers significant advantages in terms of safety, efficiency, and scalability. nih.govacs.orgchemrxiv.orgmerckmillipore.comchemrxiv.orgresearchgate.net The synthesis and application of (5-Methoxyfuran-2-yl)boronic acid are well-suited for integration with these modern technologies.

Flow Chemistry: The synthesis of boronic acids often involves highly reactive intermediates and exothermic reactions, which can be managed more effectively in a continuous flow reactor. nih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov The synthesis of phenylboronic acid has been successfully demonstrated using flow chemistry, paving the way for similar approaches to furanboronic acids. nih.gov

Automated Synthesis: Automated synthesis platforms can significantly accelerate the discovery and optimization of new reactions and molecules. acs.orgchemrxiv.orgmerckmillipore.comchemrxiv.orgresearchgate.net By employing (5-Methoxyfuran-2-yl)boronic acid as a building block in an automated synthesizer, a diverse range of complex molecules could be rapidly assembled. This would facilitate the exploration of its potential in areas such as medicinal chemistry and materials science. Recent advancements have enabled the automated iterative assembly of molecules using boronate building blocks, highlighting the potential for this technology. acs.orgchemrxiv.org

Q & A

Q. Basic Research Focus

- LC-MS/MS in MRM Mode : Offers high sensitivity (detection limits <1 ppm) for underivatized boronic acids in pharmaceuticals. Validation requires:

- Linearity (R<sup>2</sup> >0.99 over 0.1–10 ppm).

- Accuracy (80–120% recovery in spike-recovery assays).

- Precision (RSD <5% for intra-day and inter-day replicates) .

- MALDI-MS with Derivatization : Pinacol or 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation, enabling sequencing of boronic acid-containing peptides .

How do kinetic parameters (kon/koff) of boronic acid-diol binding impact the design of real-time glucose sensors, and what methods are used to measure these rates?

Advanced Research Focus

Rapid equilibration (seconds) is critical for real-time sensing. Stopped-flow fluorescence spectroscopy reveals:

- kon values follow: D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity .

- Response Time Optimization : Adjusting boronic acid substituents (e.g., electron-withdrawing groups) accelerates kon for glucose .

- Surface Plasmon Resonance (SPR) : Monitors binding kinetics on sensor surfaces, identifying non-specific interactions (e.g., with avidin) that reduce selectivity .

What strategies can mitigate protodeboronation of (5-Methoxyfuran-2-yl)boronic acid during storage or reaction conditions?

Advanced Research Focus

Protodeboronation in neat samples is driven by auto-catalyzed dehydration. Mitigation strategies include:

- Low-Temperature Storage : Reduces thermal degradation (e.g., 0–6°C for arylboronic acids) .

- Derivatization as Trifluoroborate Salts : Enhances stability while retaining reactivity in Suzuki-Miyaura couplings .

- Use of Anhydrous Solvents : Minimizes water-mediated degradation pathways .

How can photoresponsive azobenzene-boronic acid conjugates be utilized to dynamically control diol binding equilibria?

Advanced Research Focus

Azobenzene isomerization (E↔Z) alters steric and electronic environments:

- Red-Light Activation : Converts (E)-azobenzene to the Z isomer, increasing diol binding affinity by 20-fold via destabilization of the (E)-boronic ester .

- Reversible "Catch-and-Release" : Demonstrated using fluorophore-tagged diols in hydrogels, enabling wavelength-tunable stiffness .

- Computational Modeling : DFT studies predict stabilization of Z-isomer complexes, guiding molecular design .

In drug discovery, how is (5-Methoxyfuran-2-yl)boronic acid incorporated into proteasome inhibitors, and what structural optimizations enhance therapeutic efficacy?

Q. Advanced Research Focus

- Mechanism : Boronic acids inhibit the proteasome via covalent binding to the catalytic threonine residue, mimicking peptide substrates .

- Optimization Strategies :

What computational methods predict the binding modes of (5-Methoxyfuran-2-yl)boronic acid with target proteins, and how are these validated experimentally?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.